![molecular formula C10H19NO2 B2887647 (1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1267874-74-7](/img/structure/B2887647.png)
(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used to determine the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity. Techniques such as thermal analysis and spectroscopic methods might be used .Mécanisme D'action
Lobeline acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which are involved in the release of dopamine in the brain's reward pathway. By binding to nAChRs, (1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol can mimic the effects of nicotine and reduce withdrawal symptoms in smokers. Additionally, this compound has been shown to increase dopamine release in the brain, which may be beneficial for the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
Lobeline has been shown to have a variety of biochemical and physiological effects. In addition to its effects on nAChRs, this compound has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin. This may be beneficial for the treatment of depression and other mood disorders. Additionally, this compound has been shown to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol in lab experiments is its similarity to nicotine, which allows researchers to study the effects of nicotine without the potential confounding effects of smoking. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of this compound is its potential toxicity, particularly at high doses. Researchers must be cautious when working with this compound and ensure appropriate safety measures are in place.
Orientations Futures
There are several future directions for (1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol research. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's disease. Additionally, this compound's potential as a smoking cessation aid warrants further investigation. Finally, researchers may explore the potential of this compound as a treatment for other mood disorders such as depression and anxiety.
Conclusion:
In conclusion, this compound, or this compound, is a natural alkaloid with potential therapeutic applications in a variety of fields. Its unique chemical properties and similarity to nicotine make it a valuable research tool for studying the effects of nicotine without the potential confounding effects of smoking. Future research may explore its potential as a treatment for neurodegenerative diseases, smoking cessation, and mood disorders.
Méthodes De Synthèse
Lobeline can be synthesized from the plant Lobelia inflata or through chemical synthesis. The chemical synthesis of (1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol involves the reaction of piperidine with 2-methoxyethanol in the presence of a strong acid catalyst. The resulting product is then purified through a series of chromatography steps.
Applications De Recherche Scientifique
Lobeline has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and toxicology. One of the main areas of research has been its potential as a smoking cessation aid due to its similarity to nicotine in structure and function. Additionally, (1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol has been studied for its potential as a treatment for Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
Safety and Hazards
Propriétés
IUPAC Name |
8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-5-4-11-8-2-3-9(11)7-10(12)6-8/h8-10,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUJOMQFPHDYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2CCC1CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2887568.png)
![N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide](/img/structure/B2887569.png)
![2,6-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2887570.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-tert-butylacetamide](/img/structure/B2887571.png)
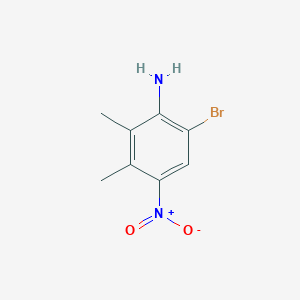
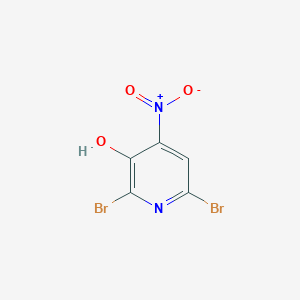
![3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone](/img/structure/B2887574.png)
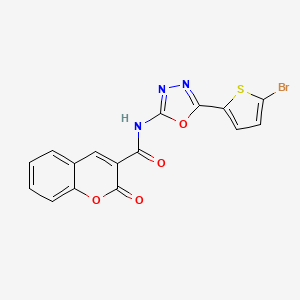
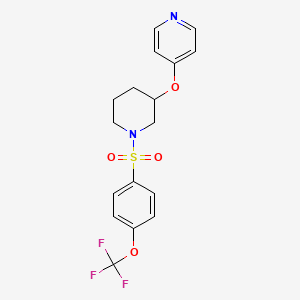
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2887580.png)

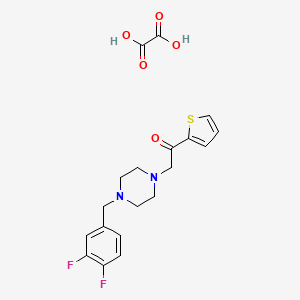
![4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2887586.png)